molecular formula C15H14F3NO4S2 B13420824 Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide CAS No. 62059-53-4

Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide

Cat. No.: B13420824
CAS No.: 62059-53-4
M. Wt: 393.4 g/mol
InChI Key: ZJNFMMJLEDAYBU-UHFFFAOYSA-N
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Description

Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C14H12F3NO4S2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its trifluoromethyl and phenylsulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide typically involves the reaction of 2-methyl-4-(phenylsulfonyl)aniline with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted trifluoromethyl compounds. These products have various applications in different fields .

Scientific Research Applications

Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The phenylsulfonyl group contributes to its stability and solubility, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-bis(trifluoromethanesulfonimide)
  • Perfluidone
  • 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl compounds

Uniqueness

Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide is unique due to its combination of trifluoromethyl and phenylsulfonyl groups, which provide distinct chemical properties. Compared to similar compounds, it offers enhanced stability, solubility, and reactivity, making it valuable in various scientific and industrial applications .

Properties

CAS No.

62059-53-4

Molecular Formula

C15H14F3NO4S2

Molecular Weight

393.4 g/mol

IUPAC Name

N-[4-(benzenesulfonyl)-2-methylphenyl]-1,1,1-trifluoro-N-methylmethanesulfonamide

InChI

InChI=1S/C15H14F3NO4S2/c1-11-10-13(24(20,21)12-6-4-3-5-7-12)8-9-14(11)19(2)25(22,23)15(16,17)18/h3-10H,1-2H3

InChI Key

ZJNFMMJLEDAYBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC=CC=C2)N(C)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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